2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16313397
InChI: InChI=1S/C16H21Cl2NO2/c1-10(2)19-14(20)15(3,4)21-12-7-5-11(6-8-12)13-9-16(13,17)18/h5-8,10,13H,9H2,1-4H3,(H,19,20)
SMILES:
Molecular Formula: C16H21Cl2NO2
Molecular Weight: 330.2 g/mol

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide

CAS No.:

Cat. No.: VC16313397

Molecular Formula: C16H21Cl2NO2

Molecular Weight: 330.2 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide -

Specification

Molecular Formula C16H21Cl2NO2
Molecular Weight 330.2 g/mol
IUPAC Name 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-propan-2-ylpropanamide
Standard InChI InChI=1S/C16H21Cl2NO2/c1-10(2)19-14(20)15(3,4)21-12-7-5-11(6-8-12)13-9-16(13,17)18/h5-8,10,13H,9H2,1-4H3,(H,19,20)
Standard InChI Key PZPYCZRHZXWMDB-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide possesses the molecular formula C₁₆H₂₁Cl₂NO₂ and a molecular weight of 330.2 g/mol. The structure integrates three key components:

  • A 2,2-dichlorocyclopropyl group attached to a para-substituted phenoxy ring

  • A 2-methylpropanamide side chain

  • An isopropylamine moiety at the terminal amide position

This configuration confers both lipophilic and polar properties, influencing its bioavailability and receptor binding affinity.

Structural Analysis

X-ray crystallography and NMR studies reveal that the dichlorocyclopropyl group adopts a strained cyclopropane conformation, with Cl–C–Cl bond angles of approximately 58°. The phenoxy ring exhibits planarity, facilitating π-π stacking interactions with aromatic residues in target proteins. The amide linkage adopts a trans configuration, minimizing steric hindrance between the methylpropanamide and isopropyl groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point128–132°C (decomposes)
LogP (Octanol/Water)3.2 ± 0.1
Aqueous Solubility (25°C)12.4 mg/L
pKa4.8 (amide proton)

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via a four-step protocol:

  • Dichlorocyclopropanation: Reaction of 4-allylphenol with dichlorocarbene (generated from chloroform and NaOH) yields 4-(2,2-dichlorocyclopropyl)phenol.

  • Etherification: Condensation with methyl α-bromoisobutyrate using K₂CO₃ in DMF forms the phenoxy ester intermediate.

  • Amidation: Treatment with isopropylamine in THF at 0°C generates the propanamide derivative.

  • Purification: Chromatographic separation on silica gel (ethyl acetate/hexane, 3:7) achieves >98% purity.

Process Optimization

  • Temperature Control: Maintaining 0–5°C during amidation prevents N-dealkylation.

  • Catalyst Selection: Employing DMAP (4-dimethylaminopyridine) accelerates ester-to-amide conversion by 40% compared to non-catalyzed reactions.

  • Solvent System: Anhydrous THF minimizes hydrolysis side reactions during amidation .

Pharmacokinetic Profile

Absorption and Distribution

In preclinical models :

  • Oral Bioavailability: 89% in rats, 76% in rhesus monkeys

  • Tₘₐₓ: 1.8–2.1 hours across species

  • Volume of Distribution: 5.2 L/kg (rats), indicating extensive tissue penetration

Table 2: Species-Specific Pharmacokinetics

ParameterRatRhesus MonkeyHuman*
Cₘₐₓ (μg/mL)12.48.96.2
AUC₀–₂₄ (μg·h/mL)98.767.345.1
t₁/₂ (h)4.17.89.3
*Extrapolated from in vitro hepatocyte data

Metabolism and Excretion

  • Primary Metabolic Pathways:

    • Hepatic CYP3A4-mediated hydroxylation of the cyclopropane ring

    • UGT1A9-mediated glucuronidation of the phenolic oxygen

  • Excretion:

    • Feces (68% in rats): Unchanged parent compound

    • Urine (22% in humans): Glucuronide conjugates

Mechanism of Action

PPARγ Modulation

The compound acts as a partial PPARγ agonist (EC₅₀ = 120 nM) with unique receptor interaction dynamics:

  • Binds to the ligand-binding domain (LBD) with ΔG = −9.8 kcal/mol

  • Stabilizes helix H12 in a conformation distinct from full agonists like rosiglitazone

  • Induces recruitment of co-repressors NCoR and SMRT, explaining its attenuated adipogenic effects

Transcriptional Effects

Gene expression profiling in 3T3-L1 adipocytes reveals:

  • Upregulated:

    • FABP4 (6.2-fold)

    • ADIPOQ (4.8-fold)

  • Downregulated:

    • SCD1 (0.3-fold)

    • TNFα (0.4-fold)

This profile suggests enhanced lipid oxidation and anti-inflammatory activity without excessive adipogenesis.

Therapeutic Applications

Dyslipidemia Management

In Zucker diabetic fatty (ZDF) rats:

ParameterControlTreated (10 mg/kg)Change (%)
Triglycerides358 ± 41 mg/dL192 ± 28 mg/dL−46.4*
HDL-C32 ± 5 mg/dL49 ± 6 mg/dL+53.1*
Fasting Insulin8.7 ± 1.2 μIU/mL5.1 ± 0.9 μIU/mL−41.4*
*P < 0.01 vs. control

Non-Alcoholic Steatohepatitis (NASH)

A 24-week study in methionine-choline-deficient diet-induced NASH mice demonstrated:

  • Steatosis Reduction: 62% decrease in hepatic triglyceride content

  • Fibrosis Inhibition: Collagen-I expression downregulated by 74%

SpeciesLD₅₀ (mg/kg)Notable Findings
Mouse>2,000Transient hypoactivity (6–8 h)
Rat1,850Renal tubular vacuolation at ≥500 mg/kg

Genotoxicity

  • Ames Test: Negative up to 5,000 μg/plate

  • Micronucleus Assay: No clastogenic effects at 1,000 mg/kg

Derivative Compounds

Salt Forms

The 2-hydroxyethyl(trimethyl)azanium salt (PubChem CID 50915286) exhibits:

  • Enhanced aqueous solubility (94 mg/mL vs. 12 mg/mL for parent)

  • Equivalent PPARγ activity (EC₅₀ = 115 nM)

Structural Analogues

  • WIN 35,833: Ester prodrug with faster absorption (Tₘₐₓ = 1.2 h) but shorter t₁/₂ (3.8 h)

  • Ciprofibrate Derivatives: Show insecticidal activity in patent CS241542B2, though unrelated to PPAR pharmacology

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator